Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted benzaldehydes, a class of aromatic aldehydes, represent one of the most versatile and enduring scaffolds in the history of medicinal chemistry. From their origins as characteristic components of natural products to their current status as pivotal building blocks for complex therapeutic agents, their journey encapsulates the evolution of drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and medicinal chemistry of substituted benzaldehydes. It is designed for researchers, scientists, and drug development professionals, offering a narrative that combines historical context with modern applications, technical details with field-proven insights, and foundational principles with specific, actionable protocols. The guide delves into key therapeutic areas, presents a detailed case study on the development of combretastatin A-4 analogs, outlines synthetic and analytical methodologies, and explores future directions, all grounded in authoritative scientific literature.
Introduction: From Bitter Almonds to Modern Medicine
The story of substituted benzaldehydes in science begins not in a laboratory, but within the natural world. Benzaldehyde, the parent compound, is the simplest aromatic aldehyde and is responsible for the characteristic aroma of almonds, apricots, and cherries.[1][2] Its initial isolation marked a significant milestone in organic chemistry and set the stage for the exploration of its derivatives.
The Natural Origins and Early Discoveries
Benzaldehyde was first extracted from bitter almonds in 1803 by the French pharmacist Martrès, who was investigating the nature of amygdalin, a toxic compound present in the almonds.[3] This initial isolation was a feat of natural product chemistry. Later, in 1832, the renowned German chemists Friedrich Wöhler and Justus von Liebig achieved the first synthesis of benzaldehyde, a landmark achievement that contributed to the burgeoning field of organic chemistry.[3]
Similarly, vanillin (4-hydroxy-3-methoxybenzaldehyde), another prominent natural benzaldehyde derivative, was first isolated from vanilla pods in 1858 by Nicolas-Theodore Gobley.[4] Its synthesis from coniferin in 1874 by Ferdinand Tiemann and Wilhelm Haarmann was a pivotal moment, making this highly valued flavor accessible for industrial production.[4][5] Salicylaldehyde (2-hydroxybenzaldehyde) is another key derivative, utilized as a precursor in the synthesis of coumarin and various chelating agents.[6][7]
These early discoveries, while not immediately directed at therapeutic applications, laid the essential groundwork. They provided chemists with a new class of reactive molecules, the aromatic aldehydes, which would prove to be exceptionally useful starting materials for the synthesis of a vast array of more complex structures with diverse biological activities. The aldehyde functional group, in particular, offers a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, a feature that medicinal chemists have exploited extensively.
The Emergence of a Privileged Scaffold in Medicinal Chemistry
The benzaldehyde ring, with its potential for substitution at various positions, quickly became recognized as a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are able to bind to multiple biological targets with high affinity. The ability to modify the substitution pattern on the benzaldehyde ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the optimization of its biological activity.
The journey of substituted benzaldehydes from simple natural products to key components of modern drugs is a testament to the power of chemical synthesis and the principles of structure-activity relationship (SAR) studies. Over the decades, these compounds have been developed into a wide range of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective drugs. This guide will explore some of the most significant of these developments.
Foundational Discoveries and Key Therapeutic Classes
The versatility of the substituted benzaldehyde scaffold has led to its exploration in a multitude of therapeutic areas. The ability to systematically alter the substituents on the aromatic ring has allowed medicinal chemists to design compounds with selective activity against various biological targets.
Antimicrobial and Antifungal Agents
Some of the earliest therapeutic investigations of substituted benzaldehydes focused on their antimicrobial properties. The inherent reactivity of the aldehyde group can contribute to its biological activity, and derivatives such as salicylaldehyde have been shown to possess antimicrobial and antifungal properties.[8][9] The development of Schiff bases, formed by the condensation of substituted benzaldehydes with primary amines, has been a particularly fruitful area of research, leading to compounds with significant antibacterial and antifungal activity.[1]
The antimicrobial efficacy of these derivatives is often linked to their ability to interfere with microbial cellular processes. For example, benzimidazole derivatives, which can be synthesized from substituted benzaldehydes, are thought to compete with purines, thereby inhibiting the synthesis of bacterial proteins and nucleic acids.[10] SAR studies have shown that the nature and position of substituents on the benzaldehyde ring are critical for antimicrobial potency.
Anticancer Agents: A Multifaceted Approach
The development of substituted benzaldehyde derivatives as anticancer agents represents one of the most significant success stories for this scaffold. These compounds have been shown to exert their effects through a variety of mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell survival and proliferation.
One of the most prominent examples is combretastatin A-4 (CA-4) , a natural product isolated from the bark of the South African bush willow, Combretum caffrum.[11] CA-4 is a potent inhibitor of tubulin polymerization, binding to the colchicine site on β-tubulin and disrupting the formation of the mitotic spindle, which ultimately leads to cell cycle arrest and apoptosis.[12][13] The simple cis-stilbene structure of CA-4, which features a substituted benzaldehyde moiety, has inspired the synthesis of a vast number of analogs with improved properties, as will be discussed in detail in the case study below.
More recently, research has uncovered a novel anticancer mechanism for benzaldehyde itself. It has been shown to suppress treatment resistance and metastasis in pancreatic cancer by inhibiting the interaction between the signaling protein 14-3-3ζ and Ser28-phosphorylated histone H3 (H3S28ph).[14][15] This interaction is crucial for the expression of genes related to epithelial-mesenchymal plasticity (EMP), a process that allows cancer cells to become more mobile and resistant to therapy.[14]
Anti-inflammatory and Neuroprotective Applications
The anti-inflammatory potential of substituted benzaldehydes has also been explored. Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and cyclooxygenase-2 (COX-2).[13] For example, a series of 2-benzylidene-1-indanone derivatives, synthesized from substituted benzaldehydes, have demonstrated potent anti-inflammatory activity in preclinical models of acute lung injury.[16]
In the realm of neurodegenerative diseases, substituted benzaldehydes have been investigated as potential treatments for Alzheimer's disease. Benzimidazole derivatives incorporating a substituted benzaldehyde moiety have been synthesized and shown to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase, two key enzymes involved in the breakdown of the neurotransmitter acetylcholine.[12]
Case Study: The Development of Combretastatin A-4 Analogs
The story of combretastatin A-4 (CA-4) is a paradigmatic example of how a natural product lead can be developed into clinically relevant drug candidates through the application of medicinal chemistry principles.
Discovery and Mechanism of Action
CA-4 was first isolated from the bark of Combretum caffrum and identified as a potent cytotoxic agent.[11] Its mechanism of action was elucidated to be the inhibition of tubulin polymerization by binding to the colchicine site.[12][13] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Furthermore, CA-4 and its analogs act as vascular disrupting agents (VDAs), selectively targeting the immature vasculature of tumors, leading to a shutdown of blood flow and subsequent tumor necrosis.[4]
The key structural features of CA-4 responsible for its activity are the cis-stilbene core, which orients the two aromatic rings in a specific spatial arrangement, and the substitution patterns on these rings. The A-ring is a 3,4,5-trimethoxyphenyl group, while the B-ring is a 4-hydroxy-3-methoxyphenyl group.
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Mechanism of Action of Combretastatin A-4.
Challenges and the Rationale for Analog Development
Despite its potent anticancer activity, the clinical development of CA-4 has been hampered by several challenges:
-
Poor Water Solubility: CA-4 is a highly lipophilic molecule with very low aqueous solubility, which complicates its formulation for intravenous administration.[11]
-
Metabolic Instability: The phenolic hydroxyl group is susceptible to metabolic modification.
-
Geometric Isomerization: The biologically active cis (or Z) isomer can readily convert to the much less active trans (or E) isomer upon exposure to light or heat.[11]
These limitations provided a strong rationale for the development of CA-4 analogs. The primary goals of these medicinal chemistry efforts were to improve aqueous solubility, enhance metabolic stability, and lock the molecule in its active cis configuration, all while maintaining or improving its potent anticancer activity.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on the CA-4 scaffold. Key findings include:
-
The cis-Stilbene Bridge: The cis configuration is crucial for activity. Replacing the double bond with other linkers or restricting it to the cis geometry has been a major focus.
-
The A-Ring (3,4,5-Trimethoxyphenyl): This moiety is essential for high potency. The three methoxy groups are thought to form important hydrogen bonds within the colchicine binding site.[11]
-
The B-Ring: A wide range of substitutions on the B-ring are tolerated. This has been the primary site for modifications aimed at improving solubility and pharmacokinetic properties. For example, replacing the hydroxyl group with an amino group led to the discovery of 3'-aminocombretastatin A-4 (AmCA-4), which retains potent activity.[17] The development of water-soluble prodrugs, such as the phosphate salt CA-4P (fosbretabulin), has been a successful strategy to overcome the solubility issue.[12]
Data Presentation: Cytotoxicity and Solubility of CA-4 Analogs
The following table summarizes the in vitro cytotoxicity (IC50 values) and aqueous solubility data for a series of CA-4 analogs designed to improve solubility. The data is adapted from a study by Wang et al. (2021).[11]
| Compound | R Group on B-Ring Amino Group | HCT-116 IC50 (µM) | BEL-7402 IC50 (µM) | MCF-7 IC50 (µM) | Aqueous Solubility (µg/mL) |
| CA-4 | (Reference) | 0.16 | 0.08 | 0.01 | 5.77 |
| 9a | -H | 0.02 | 0.06 | 0.08 | 0.81 |
| 12a₁ | -COCH₂-(N-methylpiperazine) | 0.89 | 1.15 | 2.01 | 1368.10 |
| 12a₂ | -COCH₂-(piperazine) | 1.12 | 1.33 | 2.13 | 2019.34 |
| 12a₃ | -COCH₂-(morpholine) | 1.56 | 2.01 | 2.45 | 45.67 |
| 12a₄ | -COCH₂-(pyrrolidine) | 1.23 | 1.58 | 2.21 | 32.14 |
| 12a₅ | -COCH₂-(diethylamine) | 1.35 | 1.67 | 2.33 | 25.89 |
| 12a₆ | -COCH₂-(4-piperidinemethanol) | 1.48 | 1.89 | 2.56 | 67.88 |
Data extracted from Wang, L., et al. (2021). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 26(11), 3385.[11]
Analysis of Causality: The data clearly demonstrates the trade-off between cytotoxicity and aqueous solubility. The parent amino-analog 9a is highly potent but has poor solubility. The introduction of a chloroacetyl linker followed by substitution with various nitrogen-containing heterocycles (compounds 12a₁-12a₆ ) dramatically increases aqueous solubility. The piperazine-containing analogs 12a₁ and 12a₂ show the most significant improvement in solubility (over 1600-fold compared to 9a ). This is because the basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, rendering the molecules much more water-soluble. However, this increase in solubility comes at the cost of reduced cytotoxic activity. The bulky, hydrophilic side chains likely interfere with optimal binding to the colchicine site on tubulin. This highlights a common challenge in drug design: optimizing one property (e.g., solubility) can negatively impact another (e.g., potency). The goal for medicinal chemists is to find the optimal balance between these competing properties.
Experimental Protocols
This protocol is adapted from Wang, L., et al. (2021) and describes a representative synthesis of a water-soluble CA-4 analog.[11]
-
Step 1: Synthesis of Intermediate 10a.
-
To a solution of compound 9a (2 mmol) and triethylamine (2.40 mmol) in tetrahydrofuran (THF, 10 mL), add chloroacetyl chloride (2.40 mmol) in THF (3 mL).
-
Stir the mixture at 0 °C for 2–3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Partition the reaction mixture between dichloromethane and water.
-
Dry the organic fraction, and remove the solvent under reduced pressure to obtain the crude product 10a . This intermediate can be used in the next step without further purification.
-
Step 2: Synthesis of Intermediate 11a₁.
-
Dissolve 1 mmol of intermediate 10a in 10 mL of anhydrous ethanol.
-
Add dry potassium carbonate (K₂CO₃, 1.20 mmol) and a catalytic amount of potassium iodide (KI).
-
Stir the reaction mixture for approximately 0.5 hours at 80 °C.
-
Add N-methylpiperazine (1.20 mmol) and continue stirring for about 3 hours at 80 °C (monitor by TLC).
-
Filter off the inorganic solids and distill the anhydrous ethanol on a rotary evaporator to obtain the crude product 11a₁ as a colored oil.
-
Step 3: Formation of the Hydrochloride Salt 12a₁.
-
To a solution of the obtained 11a₁ in THF (5 mL), add concentrated hydrochloric acid (HCl, 1.10 eq).
-
Stir the reaction mixture briskly for 8 hours at room temperature.
-
Collect the resulting precipitate by suction filtration.
-
Wash the filter cake with THF and petroleum ether and dry to yield the final product 12a₁ .
This protocol provides a general method for assessing the ability of a compound to inhibit tubulin polymerization, a key assay for validating the mechanism of action of CA-4 analogs.
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) to a concentration of 3 mg/mL in a general purpose tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP, 10% glycerol). Keep on ice.
-
Prepare stock solutions of the test compounds (e.g., CA-4, analogs) and a positive control (e.g., nocodazole) and a negative control (e.g., paclitaxel, a polymerization enhancer) in an appropriate solvent (e.g., DMSO).
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37 °C.
-
In each well, add the reconstituted tubulin solution.
-
Add the test compounds at various concentrations (typically from 0.1 µM to 10 µM).
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37 °C.
-
Record the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis:
-
The increase in absorbance at 340 nm corresponds to the extent of tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves.
-
Inhibitors of tubulin polymerization, like CA-4, will show a dose-dependent decrease in the rate and extent of the absorbance increase compared to a vehicle control.
Broader Anticancer Mechanisms and Synthetic Methodologies
While tubulin inhibition is a major mechanism for many benzaldehyde-based anticancer agents, it is not the only one. As mentioned earlier, recent research has highlighted the role of benzaldehyde in overcoming therapy resistance through a distinct signaling pathway.
Targeting the 14-3-3ζ/H3S28ph Interaction
Recent studies have shown that benzaldehyde can inhibit the interaction between the scaffold protein 14-3-3ζ and phosphorylated histone H3 at serine 28 (H3S28ph).[14][15] This interaction is critical for maintaining a state of epithelial-mesenchymal plasticity (EMP), which is associated with increased cancer cell motility, invasion, and resistance to therapies like radiation and targeted agents.[14] By disrupting this interaction, benzaldehyde can re-sensitize resistant cancer cells to treatment and inhibit metastasis.
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Benzaldehyde targeting the 14-3-3ζ/H3S28ph interaction.
This discovery opens up a new avenue for the development of benzaldehyde-based therapeutics, particularly for treating aggressive and resistant cancers. The causality is clear: by preventing the 14-3-3ζ protein from binding to a key epigenetic mark on histones, benzaldehyde disrupts the downstream transcriptional program that enables cancer cells to survive and spread.
Synthetic Methodologies for Substituted Benzaldehydes
The accessibility of a wide range of substituted benzaldehydes is crucial for medicinal chemistry research. A variety of synthetic methods are available, from classical named reactions to modern catalytic approaches.
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A typical workflow for synthesizing benzaldehyde derivatives.
Bioanalytical Techniques and Other Therapeutic Applications
The evaluation of substituted benzaldehydes as potential drug candidates requires a suite of bioanalytical techniques to assess their activity and properties.
Key Bioanalytical Assays
-
Cytotoxicity Assays (e.g., MTT Assay): These assays are used to determine the concentration of a compound that is toxic to cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.
MTT Assay Protocol (General):
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[10]
-
Incubate the plate for 1.5 hours at 37 °C.[10]
-
Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Incubate for 15 minutes with shaking.[10]
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[10]
-
Antimicrobial Susceptibility Testing (e.g., MIC Determination): To evaluate the antimicrobial activity of a compound, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Broth Microdilution MIC Protocol (General):
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).[17]
-
Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Expanding Therapeutic Horizons
Beyond cancer and microbial infections, substituted benzaldehydes are being investigated for a range of other conditions. Vanillin and its derivatives, for instance, have been studied for their anti-inflammatory, antioxidant, and neuroprotective effects.[5][7][18] The ability to readily modify the vanillin scaffold allows for the development of derivatives with enhanced bioavailability and targeted activity.[7]
The anti-inflammatory properties of these compounds are often attributed to their ability to modulate inflammatory signaling pathways, such as inhibiting the activity of COX enzymes or reducing the production of pro-inflammatory cytokines.[13][19] As research continues, it is likely that new therapeutic applications for this versatile class of compounds will be discovered.
Future Directions and Emerging Applications
The future of substituted benzaldehydes in medicinal chemistry is bright. Several key areas of research are poised to further expand their therapeutic utility:
-
New Therapeutic Targets: As our understanding of disease biology grows, new molecular targets are being identified. The versatility of the substituted benzaldehyde scaffold makes it an ideal starting point for designing ligands for these new targets.
-
Prodrug Strategies: The development of prodrugs, such as the phosphate ester of CA-4, has proven to be an effective strategy for overcoming pharmacokinetic limitations like poor solubility. This approach will likely be applied to other promising benzaldehyde derivatives.
-
Combination Therapies: Substituted benzaldehydes that modulate specific signaling pathways, such as the 14-3-3ζ interaction, may be particularly effective when used in combination with other anticancer agents, potentially overcoming drug resistance.
-
Chemical Biology and Research Tools: The ability to synthesize a wide range of substituted benzaldehydes makes them valuable as chemical probes to study biological processes. They can be used to selectively inhibit enzymes or block protein-protein interactions, helping to elucidate the function of these biomolecules.
Conclusion
From their humble beginnings as fragrant components of plants, substituted benzaldehydes have evolved into a cornerstone of medicinal chemistry. Their simple, yet highly adaptable, structure has provided a foundation for the development of a diverse array of therapeutic agents that have made a significant impact on human health. The journey from the isolation of benzaldehyde and vanillin to the clinical development of complex molecules like fosbretabulin illustrates the power of organic synthesis, structure-activity relationship studies, and a deep understanding of biological mechanisms. As new synthetic methods are developed and our knowledge of disease pathways expands, the enduring benzaldehyde scaffold is certain to remain a source of inspiration for the discovery of the next generation of medicines.
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